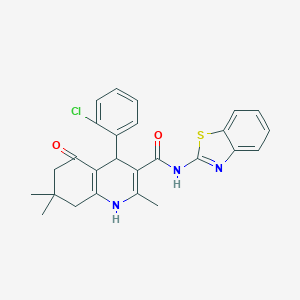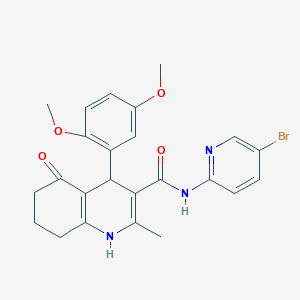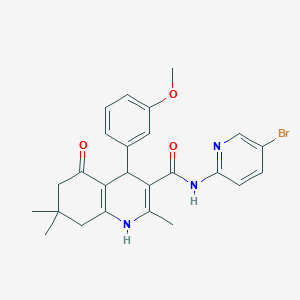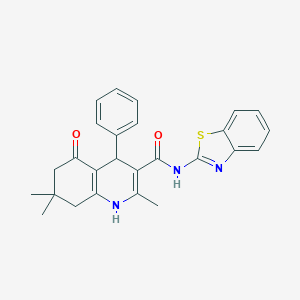
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is a chemical compound that belongs to the phenothiazine class of compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is not fully understood. However, it is believed to exhibit its pharmacological effects by modulating various cellular signaling pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes. It has also been found to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone in lab experiments is its unique properties such as high thermal stability, good solubility, and high charge mobility. This makes it an ideal candidate for use in various organic electronic devices. However, one of the major limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone. One of the major areas of research is in the development of new organic electronic devices such as OLEDs and OPVs. Another important area of research is in the development of new drugs based on the pharmacological properties of this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone involves the condensation of 2-bromo-1-phenothiazine with benzyl mercaptan in the presence of a base. The reaction is carried out in an organic solvent such as DMF or DMSO and requires careful control of reaction conditions such as temperature and reaction time. The product is then purified by recrystallization or column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its unique properties such as high thermal stability, good solubility, and high charge mobility make it an ideal candidate for use in these devices.
Another important application of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is in the field of medicinal chemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
Propiedades
Nombre del producto |
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone |
|---|---|
Fórmula molecular |
C21H17NOS2 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c23-21(15-24-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)22/h1-13H,14-15H2 |
Clave InChI |
UPAXVNOSBQPYCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)









